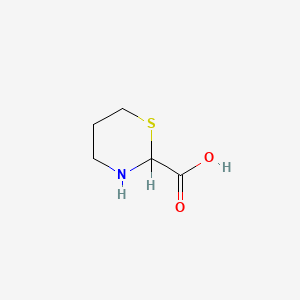

1,3-Thiazinane-2-carboxylic acid

描述

Overview of Thiazinane Heterocycles in Academic Research

Significance of Nitrogen- and Sulfur-Containing Heterocycles in Chemical Science

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in their rings, are fundamental to organic chemistry and biochemistry. nih.gov A significant portion of identified chemical compounds are heterocyclic, with a large number being aromatic. nih.gov Among these, nitrogen- and sulfur-containing heterocycles are of particular importance due to their diverse physicochemical properties and biological activities. ijarst.in The presence of both nitrogen and sulfur atoms within the ring structure imparts unique electronic characteristics and reactivity, making them valuable scaffolds in various scientific fields. nih.govijarst.in

These heterocycles are integral components of numerous natural products, pharmaceuticals, and agrochemicals. ijarst.in For instance, many U.S. FDA-approved small-molecule drugs incorporate nitrogen heterocycles. msesupplies.com The unique structural features of nitrogen-sulfur heterocycles enable them to exhibit a wide range of biological and pharmacological activities. openmedicinalchemistryjournal.comresearchgate.net This has led to their extensive use in drug discovery and development, with applications as anticancer, antimicrobial, anti-inflammatory, and antiviral agents, among others. nih.govresearchgate.netopenmedicinalchemistryjournal.com Furthermore, their distinct electronic properties make them suitable for applications in materials science, such as in the development of organic conductors, dyes, and corrosion inhibitors. nih.govmsesupplies.com

Role of 1,3-Thiazinane-2-carboxylic Acid within the Thiazine (B8601807) Family

The thiazine family consists of six-membered heterocyclic rings containing one sulfur and one nitrogen atom. Depending on the relative positions of these heteroatoms, they exist as 1,2-, 1,3-, or 1,4-thiazines. researchgate.net this compound is a derivative of the 1,3-thiazinane (B8806883) structure, which is a fully saturated version of 1,3-thiazine.

Within the broader thiazine family, which has been studied for its diverse biological activities, 1,3-thiazinane derivatives are gaining recognition. nih.govnih.gov While much of the historical research has focused on unsaturated thiazines and their fused derivatives like phenothiazines, the saturated thiazinane core offers a three-dimensional structure that is of interest in medicinal chemistry and asymmetric synthesis. nih.govub.edu this compound, in particular, serves as a chiral building block and has been explored for its potential biological activities, including antimicrobial and anticancer properties. ontosight.ai Its structure, incorporating both a constrained heterocyclic ring and a carboxylic acid functional group, makes it a versatile intermediate for the synthesis of more complex molecules. ontosight.aiontosight.ai

Historical Context of this compound Research

Early Syntheses and Characterization

Early investigations into thiazinane derivatives were often part of broader studies on sulfur- and nitrogen-containing heterocycles. The synthesis of the 1,3-thiazinane ring system can be achieved through various condensation reactions. A common approach involves the reaction of a 3-aminopropanethiol (B1201785) derivative with a carbonyl compound. For instance, the condensation of homocysteine with aldehydes or ketones can yield substituted 1,3-thiazinane-4-carboxylic acids. nih.gov

The characterization of these early compounds relied on classical analytical techniques. Modern instrumental methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and X-ray crystallography are now routinely used to unequivocally determine the structure and stereochemistry of these molecules. nih.govresearchgate.net For example, the synthesis of 7-oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic acid derivatives, which contain a related thiazine core, was fully characterized using these advanced spectral techniques. nih.gov

Evolution of Research Focus on Thiazinane Derivatives

The research focus on thiazinane derivatives has evolved significantly over time. Initially, the interest was primarily on the fundamental synthesis and reactivity of these heterocycles. However, with the growing understanding of the importance of three-dimensional structure in biological interactions, saturated heterocycles like thiazinanes have become more attractive targets.

In recent years, research has shifted towards exploring the applications of thiazinane derivatives in medicinal chemistry and materials science. nih.govresearchgate.net There is a growing body of work on the synthesis of novel thiazinane-based compounds and the evaluation of their biological activities, including as potential antibacterial, antifungal, and antitumor agents. researchgate.netresearchgate.net The development of "green" and efficient synthetic methods, such as microwave-assisted and one-pot multicomponent reactions, has also been a major focus, aiming to produce these valuable compounds in a more environmentally friendly and cost-effective manner. nih.govijpsr.com The versatility of the thiazinane scaffold continues to inspire the design and synthesis of new derivatives with tailored properties for a wide range of applications. rsc.org

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1,3-thiazinane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2S/c7-5(8)4-6-2-1-3-9-4/h4,6H,1-3H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IESZQYHPXVRLMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20999583 | |

| Record name | 1,3-Thiazinane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20999583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78233-48-4 | |

| Record name | 1,3-Thiazine-2-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078233484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Thiazinane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20999583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,3 Thiazinane 2 Carboxylic Acid and Its Derivatives

Direct Synthesis Approaches

Direct synthesis methods provide straightforward routes to the 1,3-thiazinane (B8806883) ring system from acyclic precursors. These methods are often favored for their efficiency and atom economy.

Condensation Reactions with Sulfur-Containing Precursors

Condensation reactions are a cornerstone in the synthesis of 1,3-thiazinanes, typically involving the reaction of a bifunctional amine with a sulfur-containing compound and a carbonyl component.

A specific method for the synthesis of 1,3-thiazinane-2-carboxylic acid, also known as β-homothiaproline, has been reported in detail. nih.gov The process begins with the reaction of 3-bromopropylamine (B98683) with sodium thiosulfate, which yields S-sulfo-homocysteamine. This intermediate is then cleaved in an acidic medium to produce homocystamine (B1208574). The subsequent reduction of homocystamine with a slight excess of dithioerythritol, followed by a reaction with sodium glyoxylate (B1226380), leads to the formation of this compound. The final product is isolated and purified using ion exchange chromatography. nih.gov

The cyclization of β/γ-aminoalkylthiols with organic aldehydes is a widely utilized method for constructing thiazolidine (B150603) and thiazinane derivatives. semanticscholar.org For instance, the reaction of DL-homocysteine with benzaldehyde (B42025) in absolute ethanol (B145695) is a known method to produce the corresponding 1,3-thiazinane derivative. semanticscholar.org This approach is valuable for creating a diverse range of substituted 1,3-thiazinanes by varying the aldehyde component.

One-pot synthesis offers a streamlined and efficient approach to constructing complex molecules like 1,3-thiazinane derivatives in a single reaction vessel, often without isolating intermediates. nih.govrsc.orgrsc.org This methodology is advantageous due to its operational simplicity, reduced reaction times, and often higher yields. researchgate.net

Several one-pot procedures for synthesizing 1,3-thiazinane derivatives have been developed. For example, 2-imino-thiazinans have been obtained through a one-pot synthesis involving maleic or fumaric acids. nih.gov Another notable one-pot method involves the reaction of an isocyanide and dialkyl acetylenedicarboxylate (B1228247) with 2-amino-4H-1,3-thiazin-4-one derivatives, yielding thiazine-dicarboxylates in good yields of 76–85%. mdpi.comnih.gov This reaction is believed to proceed readily due to the acidic proton on the 2-amino-4H-1,3-thiazin-4-one derivative. nih.gov

Furthermore, a three-component, one-pot synthesis of novel 1-thiazolyl-pyridazinedione derivatives has been achieved under microwave irradiation using a chitosan (B1678972) biocatalyst, highlighting the use of environmentally friendly conditions. nih.gov The synthesis of 1,3,5-thiadiazine-2-thiones has also been accomplished through a one-pot reaction involving primary alkyl/aryl amines, carbon disulfide, and formaldehyde (B43269). nih.gov

The following table summarizes various one-pot synthetic approaches for 1,3-thiazinane derivatives:

| Reactants | Product Type | Key Features |

| Maleic or fumaric acids, thiourea (B124793) | 2-Imino-thiazinans | One-pot synthesis of hydrochlorides. nih.gov |

| Isocyanide, dialkyl acetylenedicarboxylate, 2-amino-4H-1,3-thiazin-4-one derivatives | Thiazine-dicarboxylates | Good yields (76-85%). mdpi.comnih.gov |

| Maleic anhydride, thiosemicarbazide, arylazothiazole derivatives | 1-Thiazolyl-pyridazinediones | Microwave-assisted, chitosan biocatalyst. nih.gov |

| Primary alkyl/aryl amines, carbon disulfide, formaldehyde | 1,3,5-Thiadiazine-2-thiones | One-pot reaction in basic media. nih.gov |

| Electron-rich phenols, formaldehyde, aromatic amines | Benzo nih.govtandfonline.comthiazine (B8601807) derivatives | Can be performed under thermal or microwave conditions. researchgate.net |

Ring Transformation Strategies

Ring transformation is a powerful synthetic tool for creating new heterocyclic systems from existing ones. In the context of 1,3-thiazines, this can involve the conversion of other heterocyclic rings into the thiazinane skeleton or the modification of a pre-existing thiazine ring.

For instance, 2-amino-1,3-thiazin-4-ones can be converted into 1,3-thiazine-2,4-diones through a two-step process involving acetylation followed by mild acid hydrolysis. nih.govnih.gov This transformation is significant as the resulting 1,3-thiazine-2,4-dione core is a scaffold of interest for potential biological applications. nih.gov

Another example involves the reaction of aminothiazine with aniline, which leads to an N-phenyl amino pyrimidine (B1678525) derivative. This pyrimidine derivative can then undergo ring opening and recyclization under different conditions to yield other heterocyclic structures. researchgate.net Furthermore, alkylated thiazine derivatives have been shown to undergo ring transformation when treated with hydrazine (B178648) hydrate, resulting in the formation of pyrazole (B372694) derivatives. researchgate.netrsc.org

These examples demonstrate the versatility of ring transformation strategies in generating a variety of heterocyclic compounds starting from 1,3-thiazine precursors.

Microwave-Assisted Syntheses of 1,3-Thiazine Derivatives

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. tandfonline.comclockss.org This technology has been successfully applied to the synthesis of various 1,3-thiazine derivatives. sorbonne-universite.fr

A notable application is the microwave-assisted three-component reaction of an aromatic aldehyde, thiourea, and vinylbenzene in the presence of TMSCl. tandfonline.com This solvent-free method produces 5,6-dihydro-4H-1,3-thiazines in good to excellent yields with high diastereoselectivity in a very short time. tandfonline.com Similarly, the synthesis of benzo nih.govtandfonline.comthiazine derivatives from electron-rich phenols, formaldehyde, and aromatic amines, which typically takes 12-16 hours under conventional heating, can be completed within minutes under solventless microwave irradiation with moderate to excellent yields. researchgate.net

The synthesis of 2-substituted 5,6-dihydro-4H-1,3-thiazines has also been efficiently achieved through microwave-assisted ring closure of ω-thioamidoalcohols promoted by ethyl polyphosphate. sorbonne-universite.fr These examples underscore the advantages of using microwave irradiation for the rapid and efficient construction of the 1,3-thiazine ring system.

Synthesis of Substituted this compound Derivatives

The synthesis of substituted this compound derivatives can be achieved through various chemical transformations, allowing for the introduction of a wide range of functional groups. These modifications can be made at the thiazinane ring system itself or can involve the stereoselective synthesis of specific enantiomeric forms.

Derivatization at the Thiazinane Ring System

The thiazinane ring offers multiple sites for derivatization, enabling the synthesis of a diverse library of compounds. Key derivatives include those with aryl and alkyl substituents, thiazinane-2-thiones, and 2-imino-1,3-thiazinanes.

The introduction of aryl and alkyl groups onto the 1,3-thiazinane ring can be accomplished through several synthetic strategies. One common approach involves the cyclization of appropriately substituted precursors. For instance, the reaction of β- or γ-aminoalkylthiols with aldehydes can yield substituted thiazinane derivatives. mdpi.com A notable example is the reaction of DL-Homocysteine with benzaldehyde in absolute ethanol, which after three days, affords stereoisomers of 2-phenyl-1,3-thiazinane-4-carboxylic acid. semanticscholar.orgnih.gov

Alkylation at the nitrogen atom of the thiazinane ring has also been reported. For example, 1,3-thiazinane-2-thione (B1272399) can be reacted with 1,2-dichloro-4-(1-chloroethyl)-benzene in the presence of sodium hydride to yield the corresponding 3-substituted 1,3-thiazinane-2-thione. semanticscholar.org Furthermore, N-arylation of 1,2-thiazinane-1,1-dioxide has been achieved using copper(I) oxide and cesium carbonate in water, suggesting a potential route for N-arylation of 1,3-thiazinane systems as well. semanticscholar.orgnih.gov

Direct alkylation and acylation of 1,3-thiazinane-2-thione can also be performed. Acylation with acyl chlorides or through coupling with carboxylic acids using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can proceed with high yields. Direct alkylation is also possible using activated electrophiles like methyl orthoformate.

A chemoselective synthesis of ferrocene-containing 1,3-thiazinan-2-imines has been developed through the reaction of 3-aryl-amino-1-ferrocenylpropan-1-ols with phenyl isothiocyanate under acidic conditions, facilitated by ultrasound irradiation. This method produces 3-aryl-6-ferrocenyl-N-phenyl-1,3-thiazinan-2-imines in moderate to high yields (52–90%). mdpi.com

Table 1: Examples of Aryl and Alkyl Substituted 1,3-Thiazinane Derivatives

| Derivative Name | Substituent(s) | Synthetic Method |

| (2S,4R)-, (2S,4S)-, (2R,4R)-, (2R,4S)-2-phenyl-1,3-thiazinane-4-carboxylic acid | Phenyl at C2 | Reaction of DL-Homocysteine with benzaldehyde |

| 3-substituted 1,3-thiazinane-2-thione | 1-(2,4-dichlorophenyl)ethyl at N3 | N-alkylation of 1,3-thiazinane-2-thione |

| 3-Aryl-6-ferrocenyl-N-phenyl-1,3-thiazinan-2-imines | Aryl at N3, Ferrocenyl at C6, Phenyl at imino N | Reaction of 3-aryl-amino-1-ferrocenylpropan-1-ols with phenyl isothiocyanate |

1,3-Thiazinane-2-thione is a key intermediate for the synthesis of various derivatives. One synthetic route to 1,3-thiazinane-2-thione starts from 3-ammoniopropylsulfate, which is reacted with carbon disulfide in absolute ethanol. The subsequent addition of a potassium hydroxide (B78521) solution leads to the formation of 1,3-thiazinane-2-thione. ub.edu Another approach involves the reaction of allylamines with carbon disulfide in the presence of dimethylaminopyridine (DMAP) to yield cis-5,6-disubstituted-1,3-thiazinane-2-thione derivatives in high yields (82–94%). mdpi.comnih.gov

The conversion of a carboxylic acid to a thioacid, a potential precursor to the thione, can be achieved using Lawesson's reagent. researchgate.netnih.gov This method has been applied to various carboxylic acids and could plausibly be used for the conversion of this compound to its corresponding thioacid, which could then cyclize or be converted to the thione.

Furthermore, a one-pot stereoselective synthesis of 1,3-thiazinane-2-thione derivatives has been achieved through the solvent-free interaction of primary amines, carbon disulfide, and α,β-unsaturated aldehydes, with yields ranging from 85-89%. mdpi.com

Table 2: Synthetic Routes to 1,3-Thiazinane-2-thione Derivatives

| Starting Materials | Reagents | Product | Yield |

| 3-Ammoniopropylsulfate | Carbon disulfide, Potassium hydroxide | 1,3-Thiazinane-2-thione | 63% (overall) ub.edu |

| Allylamines | Carbon disulfide, DMAP | cis-5,6-disubstituted-1,3-thiazinane-2-thiones | 82–94% mdpi.comnih.gov |

| Primary amines, Carbon disulfide, α,β-unsaturated aldehydes | Solvent-free | 1,3-Thiazinane-2-thione derivatives | 85–89% mdpi.com |

2-Imino-1,3-thiazinane derivatives are another important class of substituted thiazinanes. A common synthetic strategy involves the cyclization of acyl thioureas. For example, the reaction of acryloyl chloride with thiourea or N-substituted thioureas can lead to 3-substituted-2-imino-1,3-thiazinan-4-one hydrochlorides. mdpi.comnih.gov The thermal cyclization of methacryloyl thioureas can also produce 2-imino-1,3-thiazinan-4-ones with a substituent on the exocyclic nitrogen atom. mdpi.comnih.gov

The synthesis of 3-unsubstituted 2-imino-1,3-thiazinan-4-ones can be achieved through the reaction of α,β-unsaturated carboxylic esters with thioureas, followed by cyclization of the resulting hydrochlorides or sulfates. mdpi.comnih.gov In some cases, such as with maleic or fumaric acids, the hydrochlorides of 2-imino-thiazinans can be obtained in a one-pot synthesis. mdpi.comnih.gov Additionally, the reaction of β-propiolactone and its derivatives with thioureas can yield 6-unsubstituted 2-imino-1,3-thiazinan-4-ones. mdpi.com

A direct imine acylation (DIA) approach has been described for the synthesis of various heterocycles. chemistryviews.org This method couples an imine with a carboxylic acid containing a nucleophile. While not specifically demonstrated for this compound, this strategy could potentially be adapted for its conversion to 2-imino derivatives.

Stereoselective Synthesis of Enantiomeric Forms

The stereoselective synthesis of enantiomerically pure 1,3-thiazinane derivatives is of great interest due to the often differing biological activities of enantiomers. While direct stereoselective synthesis of this compound is not extensively documented, methods for related structures provide valuable insights.

For instance, the stereoselective synthesis of 2-phenyl-1,3-thiazinane-4-carboxylic acid stereoisomers has been achieved through the reaction of DL-homocysteine with benzaldehyde. semanticscholar.orgnih.gov This demonstrates that the stereochemistry can be controlled during the cyclization step.

Enantioselective routes to β-amino acids, which are structurally related to this compound (also known as β-homothiaproline), can be adapted for its synthesis. Rhodium complexes with chiral ligands can catalyze the conjugate addition of aryl boronic acids to β-acrylates, leading to β²-amino acids with high enantiomeric excess (>90% ee). This methodology could potentially be applied to a precursor of this compound to achieve a stereoselective synthesis.

An efficient enantioselective synthesis of chiral α-disubstituted β-homoprolines has been developed starting from the stereodivergent allylation of chiral N-tert-butanesulfinyl imines. nih.gov This method allows for the introduction of various substituents at the α-position of the pyrrolidine (B122466) ring with controlled stereochemistry. A similar strategy could be envisioned for the synthesis of chiral this compound derivatives.

Green Chemistry Approaches in Thiazinane Synthesis

Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds to reduce environmental impact. For thiazinane synthesis, several green approaches have been explored.

Ultrasound-assisted synthesis has been shown to be an efficient method for preparing various heterocyclic compounds, including thiazole (B1198619) and benzo semanticscholar.orgthiazine derivatives, often with high yields and significantly reduced reaction times. mdpi.comnih.govwisdomlib.org For example, a sonochemical route for the synthesis of benzo semanticscholar.orgthiazine derivatives has been reported, which proceeds under mild conditions and avoids the need for column chromatography. nih.gov

Microwave-assisted synthesis is another powerful green chemistry tool that has been successfully employed for the synthesis of thiazine and thiazole derivatives. sorbonne-universite.frresearchgate.netresearchgate.netclockss.orgnih.gov This method often leads to shorter reaction times, higher yields, and can sometimes be performed in the absence of a solvent. For example, microwave irradiation has been used to synthesize benzimidazole (B57391) thiazine derivatives and highly substituted 7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives in one-pot reactions. researchgate.netclockss.org

The use of greener solvents and catalysts is also a key aspect of green chemistry. nih.gov Research has explored the use of water as a solvent and biodegradable catalysts for the synthesis of 1,3-oxazine derivatives, a strategy that could be adapted for thiazinane synthesis. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 1,3 Thiazinane 2 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. By analyzing the behavior of atomic nuclei in a magnetic field, it provides precise information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 1,3-Thiazinane-2-carboxylic acid, both ¹H and ¹³C NMR, along with advanced two-dimensional techniques, are employed for a comprehensive structural analysis.

Proton (¹H) NMR spectroscopy reveals the number of different types of protons in a molecule, their relative numbers, and their proximity to other protons. The spectrum for this compound is expected to show distinct signals corresponding to the protons on the heterocyclic ring, the amine proton, and the carboxylic acid proton.

The acidic proton of the carboxyl group (–COOH) is typically observed as a broad singlet at a downfield chemical shift, often around 12 δ, though its position can be influenced by solvent and concentration. pressbooks.pub The proton on the carbon atom situated between the sulfur and nitrogen atoms (C2-H) would appear as a unique signal. The methylene (B1212753) protons (–CH₂–) at positions C4, C5, and C6 of the thiazinane ring would present as complex multiplets due to coupling with adjacent protons. The amine proton (–NH–) signal can also be broad and its chemical shift is solvent-dependent.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -COOH | 10.0 - 13.0 | Broad Singlet |

| C2-H | 4.0 - 5.0 | Singlet/Doublet |

| C4-H₂ | 2.8 - 3.2 | Multiplet |

| C5-H₂ | 1.8 - 2.2 | Multiplet |

| C6-H₂ | 3.0 - 3.5 | Multiplet |

Note: This table represents predicted values based on general principles of NMR spectroscopy for heterocyclic and carboxylic acid-containing compounds. Actual experimental values may vary.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. For this compound, which has five carbon atoms, five distinct signals are expected in the proton-decoupled ¹³C NMR spectrum, assuming no accidental overlap.

The carboxyl carbon (–COOH) is the most deshielded and appears furthest downfield, typically in the range of 165-185 δ. pressbooks.pub The C2 carbon, being attached to both a nitrogen and a sulfur atom, will also have a characteristic chemical shift. The remaining three methylene carbons (C4, C5, and C6) will appear in the upfield region of the spectrum at distinct positions based on their proximity to the heteroatoms.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -COOH | 170 - 180 |

| C2 | 60 - 75 |

| C6 | 40 - 50 |

| C4 | 25 - 35 |

Note: This table represents predicted assignments based on typical chemical shift ranges for similar functional groups. Actual experimental values are required for definitive assignment.

While 1D NMR spectra provide foundational data, two-dimensional (2D) NMR techniques are crucial for unambiguous structural confirmation, especially for complex heterocyclic systems. ipb.pt Techniques such as Heteronuclear Single Quantum Coherence (HSQC) are used to correlate each proton signal with its directly attached carbon atom. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly powerful, as it reveals correlations between protons and carbons that are two or three bonds away. ipb.pt For this compound, an HMBC spectrum would be expected to show a key correlation between the proton at C2 and the carboxylic carbon, definitively confirming the position of the carboxyl group. These advanced experiments help piece together the molecular framework by establishing the connectivity between different atoms. ipb.pt

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure.

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov For polar and non-volatile compounds like this compound, a chemical derivatization step is typically required to increase their volatility for GC analysis. mdpi.comnih.govresearchgate.net

A common approach for related compounds involves derivatization with agents like isobutyl chloroformate (IBCF) in the presence of a catalyst. nih.govmdpi.comnih.govresearchgate.net Once derivatized, the compound is introduced into the GC, where it is separated from other components before entering the mass spectrometer. In the MS, the molecule is ionized, often by electron ionization (EI), which causes it to fragment into a pattern of smaller ions. This fragmentation pattern serves as a molecular "fingerprint" that can be compared to spectral libraries for identification. nih.govmdpi.com Furthermore, by using selected ion monitoring (SIM), where the instrument is set to detect only specific fragment ions, GC-MS can be used as a highly sensitive and selective method for quantifying the compound in complex matrices like biological fluids. nih.govmdpi.com

High-resolution electrospray ionization mass spectrometry (HRESIMS) is a soft ionization technique that is particularly well-suited for polar, thermally labile molecules that are difficult to analyze by GC-MS. researchgate.netuci.edu In ESI, a solution of the analyte is sprayed through a charged capillary, creating a fine mist of charged droplets. nih.gov As the solvent evaporates, ions of the analyte are released into the gas phase and directed into the mass analyzer. nih.gov

The carboxylic acid functional group in this compound facilitates ionization, typically forming a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. researchgate.net The primary advantage of HRESIMS is its ability to measure the mass-to-charge ratio with extremely high accuracy (to several decimal places). This precision allows for the unambiguous determination of the compound's elemental formula (C₅H₉NO₂S), which serves as a definitive confirmation of its identity by distinguishing it from other isomers or compounds with the same nominal mass.

X-ray Crystallography Studies3.3.1. Determination of Solid-State Molecular Conformation and Tautomerism3.3.2. Analysis of Intermolecular Interactions and Supramolecular Architecture3.3.3. Crystal Data and Space Group Determination

Without the foundational crystallographic information file (CIF) or published structural data, any discussion on these topics would be purely speculative and would not meet the required standards of scientific accuracy. Further research involving the synthesis and single-crystal X-ray diffraction of this compound would be necessary to generate the data required to populate these sections.

Computational and Theoretical Investigations of 1,3 Thiazinane 2 Carboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic level. For heterocyclic systems such as thiazinanes, these calculations can elucidate geometric parameters, electronic properties, and potential reaction pathways.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely applied to optimize molecular geometries and predict various electronic properties. In studies of related thiazine (B8601807) compounds, DFT calculations, often using the B3LYP functional with a 6-31G** or 6-31+G(d,p) basis set, are employed to achieve stable molecular conformations. nih.govresearchgate.netsciepub.com The process involves minimizing the energy of the molecule with respect to all geometrical parameters, which results in optimized bond lengths and angles that represent the most stable structure. nih.gov

For a series of thiazine derivatives, DFT has been used to calculate electronic structures, energies, and geometries. researchgate.netsciepub.com For instance, in a study of 1,3-thiazine derivatives as potential anti-influenza agents, structures were optimized at the DFT level with the B3LYP/631G** basis set to obtain realistic conformations before calculating molecular descriptors for QSAR analysis. nih.gov Similarly, theoretical studies on other thiazine series have utilized the B3LYP/6-31+G(d,p) level of theory to determine stability and reactivity. researchgate.netsciepub.com These calculations provide the foundation for further analysis, such as identifying reactive sites and understanding orbital interactions.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.comyoutube.com The energy of the HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.comyoutube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. researchgate.net

In computational studies of various thiazine derivatives, FMO analysis is a standard component. researchgate.netsciepub.com For example, a DFT study on a series of five thiazine compounds calculated the HOMO and LUMO energies to assess their chemical reactivity. researchgate.netsciepub.com The analysis helped in determining that the compound with the largest energy gap was the most stable and least reactive in the series. researchgate.netresearchgate.net This type of analysis is crucial for predicting how a molecule like 1,3-thiazinane-2-carboxylic acid might interact with biological targets.

| Derivative | E(HOMO) | E(LUMO) | Energy Gap (ΔE) |

|---|---|---|---|

| 1-Cl | -0.189106 | -0.107816 | 0.08129 |

| 2-Br | -0.189465 | -0.108136 | 0.081329 |

| 3-I | -0.192689 | -0.110981 | 0.081708 |

| 4-OCH3 | -0.181173 | -0.099413 | 0.08176 |

| 5-CH3 | -0.181763 | -0.101920 | 0.079843 |

This table presents data for 2-thiophene carboxylic acid thiourea derivatives as an illustration of FMO analysis principles. Data sourced from a DFT study using the 6-311G(d,p) basis set. researchgate.net

Computational methods are invaluable for mapping potential reaction pathways and understanding the mechanisms of chemical transformations. This includes identifying transition states and calculating activation energies. For the thiazinane scaffold, computational studies have shed light on formation mechanisms and local reactivity. For example, it is established that homocysteine and its thiolactone can react with aldehydes like formaldehyde (B43269) to form substituted thiazinane carboxylic acids. nih.govnih.gov The non-enzymatic condensation of homocysteine with formaldehyde specifically produces the structural isomer 1,3-thiazinane-4-carboxylic acid. nih.gov

Furthermore, theoretical studies on thiazine derivatives using DFT have been conducted to determine local reactivity by analyzing the molecular electrostatic potential (MEP) map and Fukui indices. researchgate.netsciepub.com Such analyses identify the most likely sites for nucleophilic and electrophilic attack. In one study, the nitrogen and sulfur atoms of the thiazine ring were identified as the primary nucleophilic and electrophilic sites, respectively. researchgate.netsciepub.com This information is critical for predicting how the molecule will interact with other reagents and for understanding its metabolic fate or mechanism of action in a biological system.

Molecular Modeling and Simulation

Molecular modeling and simulation encompass a broader range of computational techniques, including conformational analysis and the development of predictive models like Quantitative Structure-Activity Relationships (QSAR).

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape and conformational flexibility. Conformational analysis aims to identify the stable conformers of a molecule and the energy barriers between them. This is achieved by mapping the potential energy surface.

For six-membered heterocyclic rings like 1,3-thiazinane (B8806883), the most common conformations are the chair, boat, and twist-boat forms. A detailed conformational analysis, typically using ab initio methods, can reveal the relative energies of these forms and the transition states that connect them. For example, a nonempirical study on the related tetrahydro-1,3-oxazine ring system showed that the interconversion between the axial and equatorial chair conformers (with the axial being the global minimum) could proceed through five different pathways. pleiades.online The study identified seven minima on the potential energy surface, corresponding to chair and twist conformers, and seven transition states with sofa, half-chair, and boat geometries. pleiades.online A similar analytical approach would be necessary to fully characterize the conformational landscape and flexibility of this compound, which would be crucial for understanding its interaction with enzyme active sites or receptors.

Quantitative Structure-Activity Relationship (QSAR) studies are a key computational tool in drug discovery used to correlate the chemical structure of compounds with their biological activity. By building mathematical models, QSAR can predict the activity of new, unsynthesized compounds.

A notable study developed 2D and 3D-QSAR models for a series of 1,3-thiazine derivatives as inhibitors of the H1N1 influenza neuraminidase enzyme. nih.govresearchgate.net In this work, the molecular structures were first optimized using DFT, and then a large number of molecular descriptors (representing topological, electronic, and physicochemical properties) were calculated. nih.gov Genetic Function Approximation (GFA) was used to select the most relevant descriptors and build predictive models. nih.govresearchgate.net

Two successful 2D-QSAR models were generated: one using Multiple Linear Regression (GFA-MLR) and another using an Artificial Neural Network (GFA-ANN). nih.govresearchgate.net The statistical quality of these models was high, indicating strong predictive power. The key descriptors identified in the models included ATS7s (a 2D autocorrelation descriptor related to sanderson electronegativity), SpMax5_Bhv (a descriptor of molecular shape and branching), nHBint6 (representing the count of internal hydrogen bond donors), and TDB9m (a 3D-MoRSE descriptor related to molecular mass). nih.gov These findings suggest that the inhibitory activity of these 1,3-thiazine derivatives is influenced by a combination of electronegativity distribution, molecular shape, and hydrogen bonding potential. This type of analysis provides a powerful framework for the rational design of more potent thiazinane-based inhibitors.

| Parameter | GFA-MLR Model | GFA-ANN Model | Description |

|---|---|---|---|

| R² (training set) | 0.9192 | 0.9227 | Coefficient of determination for the training set. |

| Q² (LOO) | 0.8767 | 0.9212 | Leave-one-out cross-validation coefficient. |

| R² (test set) | 0.8943 | 0.8831 | Coefficient of determination for the external test set. |

| RMSE | 0.0959 | 0.0940 | Root Mean Square Error. |

Data sourced from a QSAR study on 1,3-thiazine derivatives. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies

2D-QSAR and 3D-QSAR Models

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activity. In the study of 1,3-thiazinane derivatives, both 2D and 3D-QSAR models have been employed to understand and predict their therapeutic potential.

A study focused on 1,3-thiazine derivatives as potential anti-influenza inhibitors targeting H1N1 neuraminidase utilized both 2D and 3D-QSAR approaches. nih.gov The 2D-QSAR modeling, which uses descriptors calculated from the 2D structure of the molecules, was performed using Genetic Function Approximation (GFA). Two models were developed: GFA-Multiple Linear Regression (GFA-MLR) and GFA-Artificial Neural Network (GFA-ANN). nih.gov These models were built using descriptors such as ATS7s, SpMax5_Bhv, nHBint6, and TDB9m to predict the neuraminidase inhibitory activities of the compounds. nih.gov The statistical quality of these models was found to be robust, passing global criteria for acceptable QSAR models. nih.gov

For the 3D-QSAR analysis, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were used. nih.gov These methods evaluate the steric and electrostatic fields of the molecules in 3D space to determine their influence on biological activity. The results from these 3D models provide insights into the spatial arrangement of substituents that are favorable for inhibitory activity. nih.gov

Another study on thiazole (B1198619) derivatives for antimicrobial activity also highlights the utility of QSAR modeling. researchgate.net Although not specifically on this compound, it demonstrates the broader application of these techniques for similar heterocyclic compounds. In this research, 3D-QSAR models indicated that electrostatic effects are dominant in determining binding affinities. researchgate.net

The table below summarizes the statistical parameters of the 2D-QSAR models developed for 1,3-thiazine derivatives as H1N1 neuraminidase inhibitors. nih.gov

| Model | R² train | Q² | R² adj | RMSE | R² test | R² pred |

| GFA-MLR | 0.9192 | 0.8767 | 0.8991 | 0.0959 | 0.8943 | 0.7745 |

| GFA-ANN | 0.9227 | 0.9212 | - | 0.0940 | 0.8831 | 0.7763 |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule ligands to their protein targets.

In the context of 1,3-thiazinane derivatives, molecular docking studies have been instrumental in elucidating their potential as therapeutic agents. For instance, a study investigating 1,3-thiazine derivatives as anti-influenza agents docked a dataset of 29 compounds with the H1N1 neuraminidase receptor. nih.gov This simulation helps in understanding the specific interactions between the thiazine derivatives and the amino acid residues in the active site of the neuraminidase enzyme.

Similarly, novel 1,3-thiazine derivatives were synthesized and subjected to molecular docking studies to evaluate their antimicrobial activities. actascientific.com The target proteins were E. coli Glucosamine-6P Synthase (PDB ID: 4AMV) and Staphylococcus aureus Peptide deformylase (PDB ID: 1Q1Y). actascientific.com The results of these docking studies suggested that the synthesized 1,3-thiazine derivatives possess considerable antimicrobial activities, particularly against gram-negative bacteria like E. coli. actascientific.com

Furthermore, docking analysis of methyl-substituted 1,3-thiazines against cytochrome P450 14-alpha-demethylase (PDB ID: 1H5Z) indicated their potential as antifungal agents. researchgate.net

The binding affinities of thiazoline-2-thione derivatives, a related class of compounds, with Bovine Serum Albumin (BSA) were also investigated using molecular docking. mdpi.com The study revealed that some derivatives exhibited higher binding affinities than the standard drug Aspirin, suggesting superior anti-inflammatory activity. mdpi.com

The table below presents the binding energies of selected thiazoline-2-thione derivatives and Aspirin with the BSA active site. mdpi.com

| Compound | Binding Energy (ΔG) (kcal/mol) |

| Derivative 4d | -5.274 |

| Derivative 3c | -4.731 |

| Aspirin | -4.641 |

Prediction of Spectroscopic Properties

Theoretical NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for structure elucidation. Theoretical prediction of NMR chemical shifts can aid in the interpretation of experimental spectra and the confirmation of chemical structures.

For carboxylic acids, the chemical shift of the carboxyl carbon is a key indicator. In ¹³C NMR spectra, the carbonyl carbon of a carboxylic acid typically appears in the range of 160-180 ppm. libretexts.org This is slightly upfield compared to the carbonyl carbon of aldehydes or ketones (180-220 ppm). libretexts.org The acidic proton of the carboxyl group is highly deshielded and appears far downfield in the ¹H NMR spectrum, typically between 10 and 13 ppm. libretexts.org

The chemical shift of the carboxyl carbon is influenced by its structural environment. For example, dissociation of the carboxyl group can lead to a downfield shift of the carboxyl carbon peak. princeton.edu

Advanced computational methods, such as those employing Graph Neural Networks (GNNs), have shown promise in accurately predicting ¹H and ¹³C chemical shifts for small organic molecules. nih.gov These methods learn from large databases of known structures and their experimental chemical shifts to provide reliable predictions.

Electronic UV-Spectra Prediction

Predicting the electronic UV-Vis spectra of molecules can provide insights into their electronic transitions and chromophoric systems.

Biological and Medicinal Chemistry Research on 1,3 Thiazinane 2 Carboxylic Acid and Its Analogs

Antimicrobial Activity Studies

Derivatives of the 1,3-thiazinane (B8806883) scaffold have demonstrated notable antimicrobial properties, positioning them as promising candidates for the development of new anti-infective drugs. innovareacademics.in The presence of the thiazine (B8601807) nucleus is a key feature in many compounds exhibiting pharmacological activities, including antibacterial, antifungal, and antiviral effects. innovareacademics.inscholarsresearchlibrary.comactascientific.com

Antibacterial Efficacy (Gram-Positive and Gram-Negative Bacteria)

Thiazinane derivatives have shown broad-spectrum antibacterial activity. Studies have demonstrated the efficacy of these compounds against both Gram-positive and Gram-negative bacteria. nih.gov For instance, certain 1,3-thiazinane derivatives have been evaluated against pathogenic bacteria such as Staphylococcus aureus, Bacillus subtilis (Gram-positive), and Escherichia coli, Pseudomonas aeruginosa (Gram-negative). innovareacademics.inscholarsresearchlibrary.com

Research has indicated that specific substitutions on the thiazinane ring can significantly influence antibacterial potency. innovareacademics.in For example, 4-(4-morpholinophenyl)-6-aryl-1,3-thiazin-2-amines displayed substantial antibacterial activity against Vibrio cholerae. actascientific.com Similarly, derivatives of 7-oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic acid containing a terminal amide fragment exhibited broad-spectrum antibacterial activity. nih.gov One of the most potent compounds from this series, compound 5f , also showed excellent in vitro activity against Mycobacterium smegmatis. nih.gov

The introduction of electron-withdrawing groups into benzimidazole (B57391) thiazinane structures was found to enhance antibacterial activities. innovareacademics.in The inherent structural features of the thiazine nucleus, including the nitrogen and sulfur heteroatoms, are considered crucial contributors to the antimicrobial effects of these compounds. innovareacademics.in

Table 1: Antibacterial Activity of Selected Thiazinane Analogs This table is interactive. You can sort and filter the data.

| Compound Class | Target Bacteria | Activity Noted |

|---|---|---|

| 1,3-Thiazine Derivatives | E. coli, S. aureus, B. subtilis, P. aeruginosa | Good antimicrobial agents. innovareacademics.inscholarsresearchlibrary.com |

| 4-(4-morpholinophenyl)-6-aryl-1,3-thiazin-2-amines | V. cholerae | Substantial antibacterial activity. actascientific.com |

| Benzimidazole Thiazine Derivatives | General Bacteria | Electron-withdrawing groups enhance activity. innovareacademics.in |

| 7-oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic acid derivatives | Broad Spectrum | Amide-containing derivatives show notable activity. nih.gov |

| Compound 5f (a thiazolo[3,2-b]-1,2,4-triazinone derivative) | Mycobacterium smegmatis | MIC = 50 μg/mL. nih.gov |

Antifungal Properties

The antifungal potential of the 1,3-thiazinane class of compounds has also been a focus of investigation. actascientific.com Derivatives have been screened for activity against various fungal strains, demonstrating their potential as lead structures for new antifungal agents. nih.gov

For example, certain synthesized thiazinane derivatives were studied for their efficacy against Aspergillus niger, showing positive results. innovareacademics.in In another study, 4-(4-morpholinophenyl)-6-aryl-1,3-thiazin-2-amines were found to have significant antifungal activity against fungi such as Rhizopus and Microsporum gypseum. actascientific.com The structural versatility of the thiazinane ring allows for modifications that can enhance potency against specific fungal pathogens. researchgate.net

Antiviral Investigations

The exploration of thiazinane derivatives has extended to their potential as antiviral agents. actascientific.com The core thiazine structure is believed to be a key contributor to this activity. actascientific.com

A notable study involved the synthesis of novel pyrazine-1,3-thiazine hybrid conjugates. nih.gov These compounds were evaluated against a panel of viruses, including Human Immunodeficiency Virus (HIV-1), Influenza A (H1N1), Enterovirus 71 (EV71), and Coxsackievirus B3 (CVB3). nih.gov The entire series of tested molecules demonstrated considerable inhibition of the key enzymes associated with these viral infections. nih.gov

Specifically, compound 3k from this series emerged as a highly promising inhibitor of HIV-1, with an IC50 value of 3.26 ± 0.2 μM. nih.gov Another analog, compound 3d , was identified as the most potent against the H1N1 virus, exhibiting an IC50 of 5.32 ± 0.4 μm. nih.gov These findings underscore the potential of the 1,3-thiazinane scaffold in the design of new antiviral therapeutics. nih.gov

Anticancer and Antitumor Potential

The 1,3-thiazinane nucleus is a structural component in numerous compounds investigated for their anticancer and antitumor properties. pharmacophorejournal.comnih.govplantarchives.org Derivatives of this heterocyclic system have shown significant cytotoxic activity against various cancer cell lines. nih.govtandfonline.comscirp.org

In one study, novel 9-anilinoacridines substituted with thiazine moieties were synthesized and evaluated. nih.gov Several of these compounds exhibited significant in vitro cytotoxic activity against Dalton's Lymphoma Ascites (DLA) cells, with CTC50 values ranging from 0.18 to 0.31 μM. nih.gov The same compounds also showed potent long-term antitumor activity against the human laryngeal epithelial carcinoma (HEp-2) cell line, with CTC50 values between 0.20 and 0.39 μM. nih.gov Notably, compounds 4b , 4i , and 4j from this series demonstrated significant in vivo antitumor activity, increasing the life span of tumor-bearing models by 48-82%. nih.gov

Another research effort focused on thiazoline (B8809763) and thiazinane multithioether derivatives. scirp.org The in vitro antitumor activities of these synthesized compounds were tested against human lung cancer (A-549) and human breast cancer (Bcap-37) cell lines. scirp.org The data revealed that compound 5g , a thiazinane derivative, possessed high antitumor activity with IC50 values of 8.26 μg/mL against A-549 and 9.30 μg/mL against Bcap-37 cells. scirp.org

Furthermore, a series of thiazinone and thiosemicarbazone derivatives were synthesized and showed good to moderate cytotoxic activities against human prostate cancer cell lines. tandfonline.com The family of sulfur-nitrogen heterocycles, which includes thiazine, is recognized as a significant platform for the rational design of potent anticancer agents. nih.gov

Table 2: Anticancer Activity of Selected Thiazinane Analogs This table is interactive. You can sort and filter the data.

| Compound Series | Cell Line | Measurement | Result |

|---|---|---|---|

| Thiazine substituted 9-anilinoacridines (4b, c, e, g, i, j, k, m, o, p, q, r) | Dalton's Lymphoma Ascites (DLA) | CTC50 | 0.18 to 0.31 μM nih.gov |

| Thiazine substituted 9-anilinoacridines (4b, c, e, g, i, j, k, m, o, p, q, r) | Human Laryngeal Carcinoma (HEp-2) | CTC50 | 0.20 to 0.39 μM nih.gov |

| Thiazine substituted 9-anilinoacridines (4b, i, j) | In vivo tumor model | % Increase in Life Span | 48-82% nih.gov |

| Thiazinane multithioether (5g) | Human Lung Cancer (A-549) | IC50 | 8.26 μg/mL scirp.org |

| Thiazinane multithioether (5g) | Human Breast Cancer (Bcap-37) | IC50 | 9.30 μg/mL scirp.org |

| Thiazinone derivatives | Human Prostate Cancer | Cytotoxicity | Good to moderate activity tandfonline.com |

Enzyme Inhibition Studies

Thiazinanes as Enzyme Inhibitors

The thiazinane framework has been identified as a valuable scaffold for designing inhibitors of various enzymes implicated in disease pathogenesis. saudijournals.comrsc.org For instance, derivatives of 1,3-thiazinane-2-carboxylic acid have been highlighted for their potential to inhibit beta-site amyloid precursor protein cleaving enzyme (BACE), an enzyme crucial in the development of Alzheimer's disease. Spiro-derivatives of 1,3-thiazine have also been synthesized as potential neuroprotective agents, with some demonstrating high inhibitory ability. saudijournals.com

In the context of inflammation, 3-alkyl-2-aryl-1,3-thiazinan-4-one derivatives have been shown to inhibit cyclooxygenase (COX-1 & 2) enzymes. saudijournals.com The search for selective COX-2 inhibitors is a significant area of research for developing anti-inflammatory drugs with fewer gastrointestinal side effects. saudijournals.com

Furthermore, a study on novel 7-oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic acid derivatives revealed their potential as inhibitors of leucyl-tRNA synthetase (LeuRS) from M. smegmatis. nih.gov Compound 5f from this series, which has a 4-fluorophenyl group, showed a high inhibitory effect on the enzyme, with a percent inhibition of 78.24 ± 4.05% at a concentration of 15 μg/mL. nih.gov This was a significant improvement over its carboxylic acid precursor. nih.gov

Table 3: Enzyme Inhibition by Selected Thiazinane Analogs This table is interactive. You can sort and filter the data.

| Compound Class/Derivative | Target Enzyme | Activity Noted |

|---|---|---|

| 1,3-Thiazine Derivatives | Beta-site amyloid precursor protein cleaving enzyme (BACE) | Potential inhibitors for Alzheimer's disease. |

| Spiro-derivatives of 1,3-thiazine | Not specified (Neuroprotection) | High inhibitory ability observed. saudijournals.com |

| 3-alkyl-2-aryl-1,3-thiazinan-4-one derivatives | Cyclooxygenase (COX-1 & 2) | Demonstrated inhibitory activity. saudijournals.com |

| Compound 5f (a thiazolo[3,2-b]-1,2,4-triazinone derivative) | Leucyl-tRNA synthetase (M. smegmatis) | 78.24 ± 4.05% inhibition at 15 μg/mL. nih.gov |

Design of Inhibitors for Specific Biological Targets

The scaffold of this compound and its analogs has been a subject of interest in the design of inhibitors for various biological targets. These heterocyclic compounds, containing a six-membered ring with sulfur and nitrogen atoms, offer a versatile framework for modification to achieve specific inhibitory activities. ontosight.ai

One area of focus has been the development of inhibitors for enzymes implicated in neurodegenerative diseases. For instance, derivatives of 1,3-thiazine have been synthesized and investigated for their potential to inhibit beta-secretase 1 (BACE1), a key enzyme in the production of amyloid-beta peptides associated with Alzheimer's disease. nih.govgoogle.com Specific modifications to the thiazine ring have been shown to significantly enhance inhibitory activity against BACE1, highlighting the therapeutic potential of this class of compounds.

Another significant target for inhibitors derived from the 1,3-thiazinane structure is cyclooxygenase-2 (COX-2). A series of 1,3-benthiazinan-4-one derivatives featuring a methyl sulfonyl pharmacophore were synthesized and evaluated for their COX-2 inhibitory activity. nih.gov In vitro studies identified 3-(p-fluoropheny)-2-(4-methylsulfonylphenyl)-1,3-benzthiazinan-4-one as a potent and selective COX-2 inhibitor, demonstrating the potential of this scaffold in developing anti-inflammatory agents. nih.gov

Furthermore, research has explored the design of 1,3-thiazine derivatives as inhibitors of other enzymes, such as aldose reductase, which is implicated in diabetic complications. nih.gov The ability of the 1,3-thiazine ring to be readily functionalized allows for the systematic exploration of structure-activity relationships, guiding the design of more potent and selective inhibitors. The synthesis of these derivatives often involves condensation reactions between precursors like amino acids, aldehydes, and sulfur-containing compounds. ontosight.ai

Biochemical Pathway Investigations

Formation in Biological Systems: Homocysteine and Formaldehyde (B43269) Adducts

1,3-Thiazinane-4-carboxylic acid, an isomer of this compound, has been shown to form in biological systems through the non-enzymatic condensation of homocysteine (Hcy) or its thiolactone (HTL) with formaldehyde (FA). researchgate.netresearchgate.netnih.gov This reaction occurs readily in aqueous environments, particularly under physiological pH conditions (pH range 5-10). researchgate.net The formation of this stable six-membered thiazinane ring is a reversible equilibrium, with the rate being pH-dependent. researchgate.net

The presence of a mitochondrial preparation or Aerobacter aerogenes was found not to influence the rate of this condensation reaction, suggesting a spontaneous chemical process rather than an enzyme-catalyzed one. researchgate.net While the formation of the 4-carboxylic acid isomer is well-documented, the in vivo presence and formation mechanisms of this compound itself are less characterized. However, the general reactivity of amino acids and their thioesters with aldehydes to form thiazinane derivatives is a known phenomenon. researchgate.net The identification and quantification of 1,3-thiazinane-4-carboxylic acid in human urine provides evidence for the in vivo occurrence of such adducts. nih.govnih.gov

Role in Metabolic Processes

The metabolic role of this compound and its isomers is an area of ongoing investigation. The formation of 1,3-thiazinane-4-carboxylic acid from the detoxification of formaldehyde by its reaction with homocysteine suggests a potential protective role. researchgate.netnih.gov This process could mitigate the toxicity of both formaldehyde, a known reactive aldehyde, and homocysteine, an amino acid linked to various pathological conditions when elevated. nih.gov

Studies involving the administration of labeled 1,3-thiazinane-4-carboxylic acid to rats have shown that the compound is not a significant intermediate in the oxidation of the methyl groups of methionine. researchgate.net When incubated with rat or pigeon liver homogenates, there was no considerable increase in oxygen consumption, and only trace amounts of radioformaldehyde and CO2 were produced, indicating that it is not readily metabolized back to its precursors. researchgate.net The D-isomer, however, was found to be rapidly oxidized in these preparations. researchgate.net The limited metabolism of the L-isomer suggests a degree of metabolic stability. researchgate.net Further research is needed to fully elucidate the metabolic fate and physiological functions of this compound and its related adducts in the body.

Pharmacological Applications of Derivatives

Neurodegenerative Disease Treatment Potential

Derivatives of the 1,3-thiazine scaffold have emerged as promising candidates for the treatment of neurodegenerative diseases, particularly Alzheimer's disease. nih.govnih.gov A significant focus of this research has been the development of inhibitors for the enzyme beta-secretase 1 (BACE1). nih.govgoogle.com BACE1 is a primary target in Alzheimer's research because it initiates the cleavage of the amyloid precursor protein, leading to the formation of amyloid-beta plaques, a hallmark of the disease.

Inventors have disclosed Current time information in Bangalore, IN.thiazine-2-amine compounds that demonstrate good inhibitory effects on BACE1. google.com These compounds are proposed for use in preparing medications for neurodegenerative conditions. The design of bicyclic thiazines has also been explored to target the BACE1 enzyme effectively. nih.gov Furthermore, spiro-analogues of 1,3-thiazine have shown potential as neuroprotectors by inhibiting amino acid-induced calcium ion uptake in rat brain synaptosomes. nih.gov The versatility of the 1,3-thiazole ring, a related five-membered heterocycle, has also been highlighted in designing novel compounds for neurodegenerative diseases. nih.gov

Anti-inflammatory and Analgesic Activities

Derivatives of 1,3-thiazinane have demonstrated significant potential as both anti-inflammatory and analgesic agents. nih.gov The anti-inflammatory properties of these compounds are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. nih.gov

A series of 1,3-benthiazinan-4-one derivatives were specifically designed and synthesized as selective COX-2 inhibitors. nih.gov This targeted approach aims to reduce the gastrointestinal side effects associated with non-selective COX inhibitors. In addition to COX inhibition, some 1,3-thiazine derivatives have been reported to possess analgesic properties. nih.gov For example, 2-arylimino-5,6-dihydro-4H-1,3-thiazines have shown profound analgesic effects. pharmacophorejournal.com The synthesis of various 1,3-thiazine analogues has led to the discovery of compounds with both analgesic and anti-inflammatory activities. nih.gov This dual activity makes them attractive candidates for the development of new treatments for pain and inflammation.

Other Therapeutic Applications

The therapeutic potential of compounds based on the 1,3-thiazine scaffold extends across a diverse range of applications. Research into this compound and its analogs has revealed a variety of biological activities, suggesting their utility in numerous areas of medicine. ontosight.aisaudijournals.com The core structure is a versatile backbone for the development of novel therapeutic agents. ontosight.ai

Derivatives of 1,3-thiazine have been investigated for several potential therapeutic uses, including antimicrobial, antifungal, and anticancer properties. ontosight.aiontosight.ai The unique structural features of these heterocyclic compounds make them promising candidates for drug discovery and development. ontosight.ai Studies have reported that various synthetic 1,3-thiazine derivatives exhibit a wide spectrum of pharmacological effects. These include anti-inflammatory, analgesic (pain management), antipyretic, and antioxidant activities. saudijournals.com

Furthermore, specific analogs have been explored for more targeted applications. For instance, certain thiazine derivatives have been studied for their potential to inhibit the BACE-1 enzyme, which is a target in the therapeutic strategy for Alzheimer's disease. Other research has pointed towards the potential for these compounds to act as calcium channel blockers and antihypertensive agents. saudijournals.com For example, pyrimido-thiazine derivatives were found to have anti-inflammatory and antipyretic effects comparable to established agents in preclinical models. saudijournals.com

The broad range of biological activities associated with 1,3-thiazine derivatives underscores their significance in medicinal chemistry. saudijournals.com

Table 1: Summary of Reported Therapeutic Activities for 1,3-Thiazine Derivatives

| Compound Class | Therapeutic Application | Specific Target/Condition |

| 1,3-Thiazine Derivatives | Antimicrobial | Bacterial Infections |

| 1,3-Thiazine Derivatives | Antifungal | Fungal Infections |

| 1,3-Thiazine Derivatives | Anticancer | Various Cancers |

| 1,3-Thiazine Derivatives | BACE Inhibition | Alzheimer's Disease |

| 1,3-Thiazine Derivatives | Analgesic | Pain Management |

| 1,3-Thiazine Derivatives | Antihypertensive | Hypertension |

| 1,3-Thiazine-2-amine Derivatives | Analgesic, Anti-inflammatory | Pain and Inflammation |

| Pyrimido-thiazine Derivatives | Anti-inflammatory, Antipyretic | Inflammation and Fever |

| 1,3-Thiazine Derivatives | Antioxidant | Oxidative Stress |

| 1,3-Thiazine Derivatives | Calcium Channel Modulation | Not specified |

Mechanistic Investigations of 1,3 Thiazinane 2 Carboxylic Acid Reactions

Reaction Mechanisms in Synthesis

Cyclization Mechanisms

The synthesis of the 1,3-thiazinane (B8806883) ring is often achieved through a cyclocondensation reaction. A common strategy involves the reaction of a bifunctional thiol-amine compound with a suitable carbonyl-containing molecule. In the context of 1,3-thiazinane-2-carboxylic acid, a plausible synthetic route involves the reaction of a 3-aminopropanethiol (B1201785) derivative with a glyoxylic acid equivalent.

The mechanism commences with the nucleophilic attack of the thiol group on the aldehyde carbon of glyoxylic acid. This is followed by an intramolecular nucleophilic attack of the amino group on the resulting imine or a related intermediate, leading to the formation of the heterocyclic ring. The reaction is typically acid-catalyzed, which serves to activate the carbonyl group toward nucleophilic attack.

Another potential cyclization pathway involves the reaction of an α,β-unsaturated aldehyde with a primary amine and carbon disulfide. This leads to the in situ formation of a dithiocarbamate (B8719985) intermediate, which then undergoes a Michael addition to the unsaturated aldehyde. Subsequent intramolecular cyclization and rearrangement can yield the 1,3-thiazinane-2-thione (B1272399), which could then be hydrolyzed to the corresponding carboxylic acid.

A summary of key reactants and conditions for related 1,3-thiazinane syntheses is presented in the table below.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type |

| 3-Aryl-amino-1-ferrocenylpropan-1-ols | Phenyl isothiocyanate | Acetic acid, Ultrasound | 3-Aryl-6-ferrocenyl-N-phenyl-1,3-thiazinan-2-imines |

| β-Propiolactone | Thioureas | Acetic anhydride/Pyridine | 6-Unsubstituted 2-imino-1,3-thiazinane-4-ones |

| Acryloyl chloride | Thiourea (B124793) | Acetonitrile | 3-Substituted-1,3-thiazinane-4-one hydrochlorides |

Role of Intermediates in Reaction Pathways

The formation of stable intermediates is a defining characteristic of 1,3-thiazinane synthesis. In the acid-catalyzed reaction between a thiol-amine and a carbonyl compound, a critical intermediate is the hemithioacetal, formed from the initial attack of the thiol on the carbonyl group. This is followed by the formation of a Schiff base (imine) through the condensation of the amino group with the carbonyl. The subsequent intramolecular cyclization of this Schiff base intermediate leads to the final 1,3-thiazinane ring.

In syntheses involving isothiocyanates, β-hydroxy thioureas are generated in situ as key intermediates. nih.gov These intermediates then undergo acid-catalyzed cyclization to form the 1,3-thiazinane ring. The stability and reactivity of these intermediates are influenced by factors such as the nature of the substituents, the solvent, and the reaction temperature.

The table below outlines the proposed intermediates in different synthetic routes for related 1,3-thiazinane structures.

| Synthetic Route | Key Intermediate(s) | Subsequent Transformation |

| Ferrocenyl 1,3-thiazinan-2-imine synthesis | Thiourea derivatives, Intermediates 59, 60, and 61 | Deprotonation |

| 2-Imino-1,3-thiazinan-4-one synthesis | N-Acryloylthioureas (often not isolated) | Thermal cyclization |

| 3-Unsubstituted 2-imino-1,3-thiazinan-4-one synthesis | Hydrochlorides or sulfates 67 | Cyclization in the presence of aqueous ammonia (B1221849) or sodium acetate |

Biochemical Reaction Mechanisms

In biological systems, this compound can be involved in non-enzymatic reactions, particularly condensation reactions with endogenous aldehydes.

Non-Enzymatic Condensation Reactions

A notable biochemical reaction is the non-enzymatic condensation of homocysteine with formaldehyde (B43269), which results in the formation of 1,3-thiazinane-4-carboxylic acid. researchgate.netnih.govnih.gov While this is a different isomer, the underlying mechanism provides a valuable model for understanding how this compound might be formed or react in a biological context.

This reaction proceeds through the nucleophilic attack of the thiol group of homocysteine on the electrophilic carbonyl carbon of formaldehyde. This is followed by the formation of a Schiff base between the amino group of homocysteine and another molecule of formaldehyde, or a related intramolecular cyclization. This condensation is significant as it represents a potential detoxification pathway for formaldehyde, a reactive and potentially toxic metabolite. The reaction is reported to occur readily at physiological pH. researchgate.net

The formation of such adducts in vivo has been a subject of investigation, with studies showing that 1,3-thiazinane-4-carboxylic acid can be formed in microorganisms treated with formaldehyde. nih.gov

The following table summarizes key aspects of the non-enzymatic condensation of homocysteine and formaldehyde.

| Reactants | Product | Biological Context | Key Findings |

| Homocysteine, Formaldehyde | 1,3-Thiazinane-4-carboxylic acid | Detoxification of formaldehyde | Occurs non-enzymatically at physiological pH. researchgate.net |

| C(14)-labeled formaldehyde | C(14)-labeled 1,3-Thiazinane-4-carboxylic acid | Microbial metabolism | Incorporated into Aerobacter aerogenes. nih.gov |

Future Research Directions and Translational Prospects

Development of Novel Synthetic Routes

While established methods for synthesizing the 1,3-thiazinane (B8806883) core exist, future research will likely pursue more efficient, scalable, and environmentally friendly strategies. One documented synthesis for 1,3-thiazinane-2-carboxylic acid, also known as β-homothiaproline, involves reacting 3-Bromopropylamine (B98683) with sodium thiosulfate, followed by reduction and reaction with sodium glyoxylate (B1226380) nih.gov. However, modern synthetic chemistry offers numerous avenues for improvement.

Future synthetic development could focus on:

Cascade Reactions: An operationally simple and efficient cascade approach has been used to access 1,3-thiazinanes through an intermolecular [3+3] heteroannulative coupling, which avoids toxic materials and tedious workups researchgate.net. Adapting this one-pot methodology could streamline the synthesis of the 2-carboxylic acid derivative.

Microwave-Assisted Synthesis: This technique has been successfully employed to produce various 1,3-thiazine derivatives, often resulting in shorter reaction times and higher yields nih.gov.

Novel Catalysts: The use of catalysts like Sc(OTf)3 has been shown to enable tunable reactions leading to thiazino-indole structures, highlighting the potential for catalyst-driven control over the synthesis of complex thiazinane derivatives researchgate.net.

Green Chemistry Approaches: Employing solvent-free conditions or greener solvents, as demonstrated in some syntheses of 1,3-thiazinane-2-thione (B1272399) derivatives, aligns with modern standards for sustainable chemical manufacturing researchgate.net.

| Synthetic Strategy | Potential Advantage | Relevance to this compound |

| Cascade Reactions | Increased efficiency, one-pot synthesis | Simplification of multi-step traditional syntheses. |

| Microwave Irradiation | Reduced reaction times, improved yields | Acceleration of key cyclization or condensation steps. |

| Novel Catalysis | High stereoselectivity, access to complex analogs | Creation of chiral variants and functionally diverse derivatives. |

| Green Solvents | Reduced environmental impact, improved safety | Development of sustainable manufacturing processes. |

Exploration of Expanded Pharmacological Potential

The 1,3-thiazine framework is a core component of numerous bioactive compounds, suggesting that this compound could possess significant, yet undiscovered, therapeutic properties. mdpi.comnih.govrsc.org Derivatives of the parent scaffold have demonstrated a remarkably broad range of biological activities. pharmacophorejournal.comnaturalspublishing.comresearchgate.net

Future pharmacological screening of this compound and its simple derivatives (e.g., esters and amides) should prioritize evaluation for activities where the 1,3-thiazinane scaffold has already shown promise. The 1,3-thiazine moiety is a key functional part of cephalosporin (B10832234) β-lactam antibiotics, which are active against a wide array of pathogenic bacteria. nih.gov

Table of Known Pharmacological Activities of 1,3-Thiazine Derivatives

| Pharmacological Activity | Examples of Active Scaffolds | Potential Implication for this compound |

|---|---|---|

| Antimicrobial | Cephalosporins, various synthetic derivatives nih.govnaturalspublishing.com | Potential as a novel antibacterial or antifungal agent. |

| Antitubercular | 5,6-dihydro-4H-1,3-thiazine analogues nih.gov | Could be explored for activity against Mycobacterium tuberculosis. |

| Antiviral | 1,1-dioxido-1,2-thiazinan-1,6-naphthyridine (anti-HIV) nih.gov | Warrants investigation against various viral targets. |

| Anticancer | Substituted thiazinanones, 1,3-benzothiazines nih.govrsc.orgresearchgate.net | Potential as a cytotoxic agent or modulator of cancer pathways. |

| Anti-inflammatory | 1,2,4-triazolo[3,2-b]-1,3-thiazine-7-ones nih.gov | Could be developed as a novel non-steroidal anti-inflammatory drug. |

| Neuroprotective | Spiro-analogues of 1,3-thiazine nih.gov | Possible application in neurodegenerative diseases. |

| Anticonvulsant | Naphthyl-containing 1,3-thiazine derivatives saudijournals.com | Potential lead for new epilepsy treatments. |

Advanced Drug Design and Lead Compound Optimization

Should initial screenings reveal biological activity, this compound would serve as an excellent starting point for lead optimization. The carboxylic acid functional group provides a convenient chemical handle for creating libraries of derivatives, such as amides and esters, to explore structure-activity relationships (SAR).

Future drug design efforts would employ several advanced strategies:

Computational Modeling: Techniques like 2D- and 3D-Quantitative Structure-Activity Relationship (QSAR) and molecular docking have been successfully used to identify potential lead compounds among 1,3-thiazine derivatives targeting influenza neuraminidase. nih.gov Similar in silico studies could predict modifications to this compound that would enhance binding to specific biological targets. nih.gov

Bioisosteric Replacement: This strategy involves substituting parts of the molecule with other chemical groups that have similar physical or chemical properties to enhance potency or pharmacokinetic properties. This approach has been used to design novel thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic acid derivatives from a thieno[2,3-d]pyrimidinone nucleus. nih.gov

Fragment-Based Drug Discovery: The 1,3-thiazinane core could be used as a fragment to screen against a wide array of protein targets, with hits being elaborated into more potent, drug-like molecules.

Elucidation of Broader Biological Roles

Beyond direct pharmacological action, future research should aim to understand the fundamental biological roles of this compound. Research on the isomeric 1,3-thiazinane-4-carboxylic acid has shown that it can be formed from the reaction of formaldehyde (B43269) and homocysteine and has been identified in human urine. researchgate.netnih.gov This suggests that thiazinane carboxylic acids may be natural metabolites.

Key research questions to explore include:

Is this compound an endogenous metabolite in humans or other organisms?

Could it be a biomarker for specific metabolic pathways or disease states?

Does it interact with enzymes, transporters, or receptors involved in amino acid metabolism, given its structural similarity to amino acids like proline and thiaproline? nih.gov

Metabolomic studies utilizing high-resolution mass spectrometry could be employed to search for this compound in biological fluids and tissues, potentially uncovering novel biochemical pathways.

Application in Chemical Biology and Biochemistry Tools

The unique structure of this compound makes it a candidate for development into specialized research tools for chemical biology and biochemistry.

Potential applications include:

Fluorescent Probes: The formation of the thiazinane ring through the cyclization of aminoalkylthiols with aldehydes is a principle used to design fluorescent probes for detecting cysteine and homocysteine in living cells. nih.gov The this compound scaffold could be incorporated into novel probes for detecting specific aldehydes or other biologically relevant molecules.